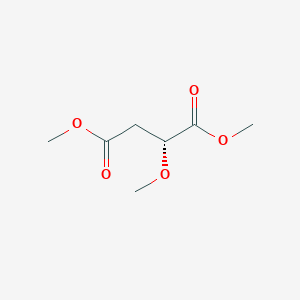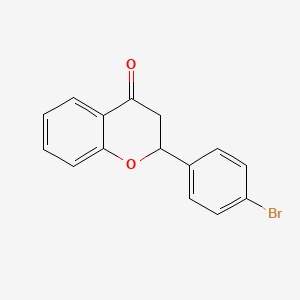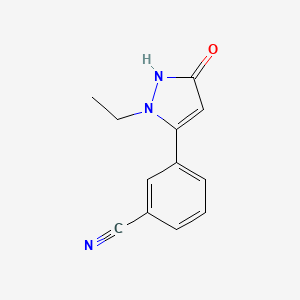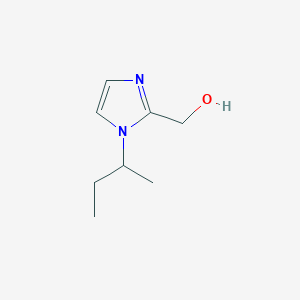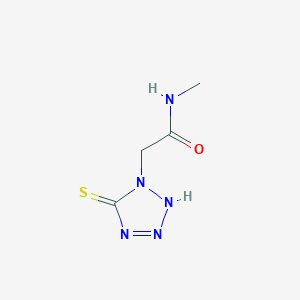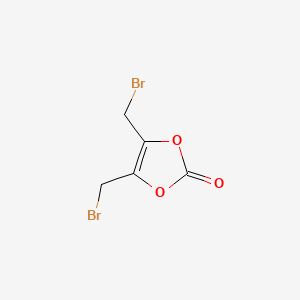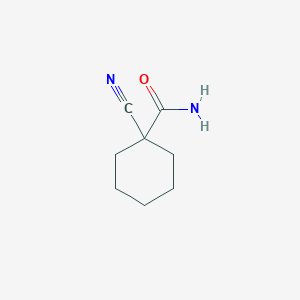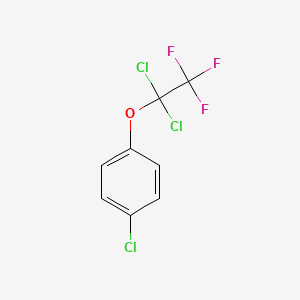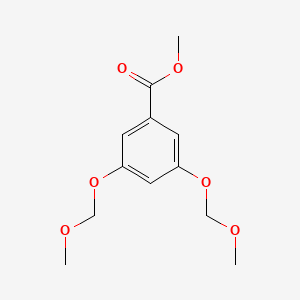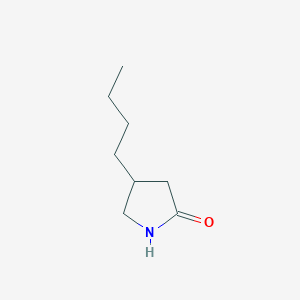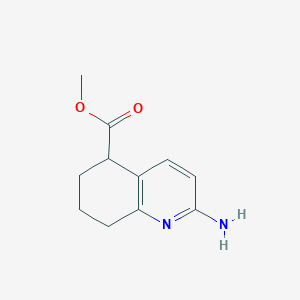![molecular formula C9H7ClN2O B8665893 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one
描述
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro substituent on the pyrrolo[3,2-b]pyridine ring and an ethanone group
准备方法
The synthesis of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1H-pyrrolo[3,2-b]pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent on the pyrrolo[3,2-b]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its ability to interact with specific enzymes or receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its ability to inhibit certain biological pathways makes it a promising candidate for further investigation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
相似化合物的比较
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities. the presence of different substituents can affect their potency and selectivity.
Pyrrolopyrazine derivatives: These compounds have a similar core structure but differ in their substituents and overall chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
1-(3-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-2-3-8-9(12-7)6(10)4-11-8/h2-4,11H,1H3 |
InChI 键 |
FUHNDRLEPICKFP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC2=C(C=C1)NC=C2Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
